3-Methyl-5-propylpyridine

CAS No.: 53957-26-9

Cat. No.: VC19369823

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53957-26-9 |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| IUPAC Name | 3-methyl-5-propylpyridine |

| Standard InChI | InChI=1S/C9H13N/c1-3-4-9-5-8(2)6-10-7-9/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | HVSAUQKNIJRYSR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CN=CC(=C1)C |

Introduction

Chemical Identity and Structural Features

Molecular Structure

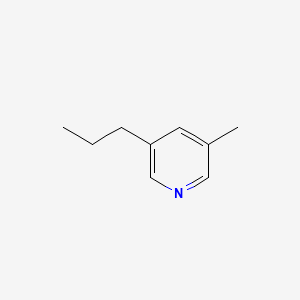

The molecular structure of 3-methyl-5-propylpyridine (Figure 1) consists of a six-membered aromatic pyridine ring with substituents at positions 3 and 5. Key structural parameters include:

-

Molecular formula: C₉H₁₃N

-

Molecular weight: 135.21 g/mol

-

IUPAC name: 3-methyl-5-propylpyridine

The compound’s planar aromatic system and electron-withdrawing nitrogen atom influence its reactivity and physicochemical behavior.

Isomerism and Related Compounds

Positional isomers such as 2-methyl-5-propylpyridine and derivatives like 2-ethyl-3-methyl-5-propylpyridine exhibit distinct properties due to variations in substituent placement. For example, 2-methyl-5-n-propylpyridine has a boiling point of 149.4°C , whereas 3-methyl-5-propylpyridine’s boiling point remains uncharacterized in available literature.

Synthesis and Production

Catalytic Hydrogenation

A patent (CN102731260A) describes the hydrogenation of dihydropyran intermediates using transition-metal catalysts (e.g., nickel or palladium) under high-pressure conditions (8–50 bar) and elevated temperatures (100–180°C) . While this method targets structurally related alcohols, analogous strategies could be adapted for pyridine derivatives.

Cyclocondensation Reactions

Model studies on pyridine synthesis from amino acids and sugars under pyrolytic conditions suggest routes involving Strecker degradation or Maillard reaction intermediates . For instance, serine and threonine reacting with sucrose at high temperatures yield pyridines, including methyl- and propyl-substituted variants .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | Not reported | – |

| Density | ~0.91 g/cm³ (estimated) | (analog) |

| LogP (octanol-water) | 2.65 (predicted) | (analog) |

| Solubility | Low in water | – |

Notes:

-

Density and logP values are inferred from structurally similar compounds like 3-methyl-5-propylphenol (density: ~0.98 g/cm³) .

-

Limited experimental data exist for the target compound, necessitating reliance on predictive models.

Spectroscopic Data

-

IR Spectroscopy: Stretching vibrations for C–H (aromatic, ~3050 cm⁻¹), C=N (~1600 cm⁻¹), and C–C (~1450 cm⁻¹) are expected.

-

NMR:

-

Mass Spectrometry: Base peak at m/z 135 (M⁺), with fragments at m/z 120 (loss of CH₃) and m/z 91 (C₇H₇⁺) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Pyridine derivatives are pivotal in drug synthesis. For example, 3-methyl-5-propylpyridine could serve as a precursor for nicotinic acid analogs or kinase inhibitors, though direct evidence is lacking in current literature.

Agrochemicals

Structural analogs like 2-ethyl-3-methyl-5-propylpyridine are explored as insect repellents or herbicides . The propyl and methyl groups enhance lipid solubility, aiding penetration through pest cuticles.

Corrosion Inhibition

Patents disclose pyridine-based compounds as corrosion inhibitors in industrial fluids . While 3-methyl-5-propylpyridine’s efficacy remains untested, its nitrogen lone pairs may adsorb onto metal surfaces, impeding oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume